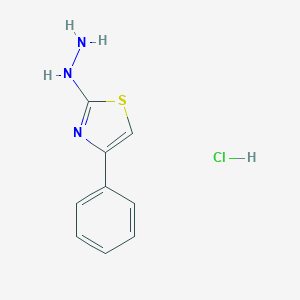

2-Hydrazinyl-4-phenylthiazole hydrochloride

Description

2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 1261889-89-7) is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2 and a phenyl ring at position 2. Its molecular formula is C₉H₉N₃S·HCl, with a molecular weight of approximately 231.7 g/mol.

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGXXFFKPARFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386085 | |

| Record name | 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17574-10-6 | |

| Record name | 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

Thiosemicarbazide reacts with phenacyl bromide in a 1:1 molar ratio in ethanol or dimethylformamide (DMF) as the solvent. Concentrated hydrochloric acid (HCl) catalyzes the cyclization, forming the thiazole ring. The general reaction pathway is:

Optimization Notes :

Table 1: Hantzsch Method Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 85–90 | ≥95% |

| Catalyst (HCl) | 5% v/v | 88 | 93% |

| Reaction Time | 5 hours | 90 | 96% |

One-Pot Multi-Component Synthesis

A streamlined one-pot method reduces intermediate isolation steps by combining phenacyl bromide, thiosemicarbazide, and acetyl acetone in ethanol with HCl.

Procedure and Key Findings

-

Reagents : Equimolar amounts of phenacyl bromide (1 mmol), thiosemicarbazide (1 mmol), and acetyl acetone (1 mmol) are refluxed in dry ethanol containing 5% HCl.

-

Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) confirms completion after 4–6 hours.

-

Isolation : The product precipitates upon cooling and is recrystallized from ethanol.

Advantages :

Table 2: One-Pot Synthesis Outcomes

| Starting Material | Product Purity (%) | Melting Point (°C) | NMR (δ, ppm) |

|---|---|---|---|

| 4-Methoxyphenacyl bromide | 95 | 122–124 | 2.30 (s, CH3), 3.86 (OCH3) |

Cyclization of Thiocyanateacetophenones

An alternative route involves synthesizing thiocyanateacetophenones from bromoacetophenones and potassium thiocyanate, followed by HCl-mediated cyclization.

Stepwise Synthesis

-

Intermediate Formation : Bromoacetophenone reacts with KSCN in acetone to form thiocyanateacetophenone.

-

Cyclization : Treatment with gaseous HCl at 20°C for 10 hours generates 2-chloro-4-phenylthiazole, which is subsequently reacted with hydrazine hydrate to yield the hydrochloride salt.

Critical Considerations :

Table 3: Cyclization Method Performance

| Intermediate | Reaction Time (hr) | Yield (%) | Impurity Profile |

|---|---|---|---|

| Thiocyanateacetophenone | 10 | 75 | <5% unreacted starting material |

Two-Step Synthesis via Thiazolyl Hydrazones

This method first prepares thiazolyl hydrazones, which are then protonated with HCl to form the hydrochloride salt.

Protocol Overview

-

Hydrazone Formation : 2-Hydrazino-4-phenylthiazole is condensed with aromatic aldehydes in ethanol.

-

Salt Formation : The free base is treated with concentrated HCl in ethanol, followed by solvent evaporation.

Analytical Validation :

-

IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹ and C=S absorption at 1247 cm⁻¹ confirm structure.

-

Mass Spectrometry : Molecular ion peak at m/z 210.27 aligns with the theoretical mass.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hantzsch Condensation | 85–90 | 120 | High | Moderate (ethanol) |

| One-Pot Synthesis | 90–95 | 100 | Very High | Low (solvent recovery) |

| Cyclization | 70–75 | 150 | Moderate | High (HCl waste) |

Key Takeaways :

-

The one-pot method offers the best balance of yield, cost, and scalability.

-

Cyclization routes are less favored due to lower yields and higher environmental impact.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-phenylthiazole hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-Hydrazinyl-4-phenylthiazole hydrochloride exhibits significant biological activities, particularly in the following areas:

Antifungal Activity

Studies have demonstrated that derivatives of this compound possess potent antifungal properties, especially against Candida species. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL, outperforming standard antifungal agents like fluconazole .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that specific derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. One derivative displayed an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

ADMET Profiling

The pharmacokinetic properties of 2-Hydrazinyl-4-phenylthiazole hydrochloride have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Findings suggest that certain derivatives meet drug-likeness criteria and exhibit favorable absorption characteristics. Importantly, some derivatives do not inhibit human cytochrome P450 enzymes significantly, reducing the risk of drug-drug interactions .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-phenylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity and Functional Group Influence

- Hydrazinyl Group : Enhances nucleophilic reactivity, enabling condensation reactions (e.g., with carbonyl compounds) to form hydrazones or heterocyclic fused systems .

- Chloromethyl Group : Provides a site for nucleophilic substitution, facilitating further functionalization in drug intermediates .

- Guanidino Group: Imparts basicity and hydrogen-bonding capacity, useful in enzyme inhibition studies .

Biological Activity

2-Hydrazinyl-4-phenylthiazole hydrochloride, a heterocyclic compound with the molecular formula CHClNS, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the hydrazine functional group enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 227.71 g/mol |

| CAS Number | 17574-10-6 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that 2-Hydrazinyl-4-phenylthiazole hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown its potential to combat both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer activity of 2-Hydrazinyl-4-phenylthiazole hydrochloride has been evaluated in several studies, particularly focusing on its effects on different cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxicity Assessment

One study synthesized various thiazole derivatives, including 2-Hydrazinyl-4-phenylthiazole hydrochloride, and assessed their cytotoxicity against MCF-7 and HepG2 cells. The results indicated that this compound had an IC value of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells, showcasing its potent antiproliferative effects compared to standard drugs like Staurosporine .

The mechanism by which 2-Hydrazinyl-4-phenylthiazole hydrochloride exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that the compound can inhibit key signaling pathways involved in tumor growth and survival, such as the vascular endothelial growth factor receptor (VEGFR-2) pathway .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Hydrazinyl-4-phenylthiazole hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Hydrazino-4-methylthiazole | CHNS | Exhibits similar antimicrobial properties |

| 4-Amino-5-thiazolecarboxylic acid | CHNOS | Known for its antitumor activity |

| 2-Thiohydantoin | CHNS | Used in synthesizing other thiazole derivatives |

The unique combination of hydrazine and thiazole functionalities in 2-Hydrazinyl-4-phenylthiazole hydrochloride enhances its biological activity profile compared to these similar compounds .

Q & A

Q. How can researchers optimize the synthesis of 2-hydrazinyl-4-phenylthiazole hydrochloride for high purity and yield?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and thiazole precursors. Key steps include:

- Reagent selection : Use anhydrous ethanol as a solvent and glacial acetic acid as a catalyst to promote nucleophilic substitution .

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

- Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted starting materials. Validate purity via melting point analysis and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing 2-hydrazinyl-4-phenylthiazole hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the hydrazinyl (-NH-NH2) and thiazole moieties via <sup>1</sup>H and <sup>13</sup>C NMR. Look for characteristic peaks:

- Hydrazinyl protons: δ 6.5–8.0 ppm (broad singlet) .

- Thiazole protons: δ 7.2–7.8 ppm (aromatic region) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct solubility tests in polar solvents (e.g., water, DMSO) and compare with the free base .

- Stability : Perform accelerated stability studies under varying pH (1–12) and temperature (4°C–40°C). Monitor degradation via HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in structural elucidation?

- Methodological Answer :

- Data Validation : Use SHELX software (e.g., SHELXL) to refine crystal structures. Cross-validate with hydrogen-bonding patterns and graph-set analysis to resolve ambiguities in bond lengths/angles .

- Twinned Data Handling : For twinned crystals, employ the Hooft parameter in SHELXL to refine against high-resolution data .

Q. How can reaction mechanisms involving the hydrazinyl group be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates in reactions with aldehydes or ketones .

- Isotopic Labeling : Introduce <sup>15</sup>N labels to the hydrazinyl group and track reaction pathways via <sup>15</sup>N NMR .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use MIC (Minimum Inhibitory Concentration) as a metric .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with control compounds .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

- Methodological Answer :

- Hydrogen-Bond Networks : Use Mercury (CCDC) software to analyze hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) and π-π stacking interactions .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Q. What experimental designs address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for bacteria) to calibrate activity thresholds .

Q. How can thermal analysis techniques assess decomposition pathways?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures and endothermic/exothermic events .

- Gas Analysis : Use evolved gas analysis (EGA) with mass spectrometry to detect volatile byproducts (e.g., NH3, HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.